Benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate
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Overview
Description
Benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate is an organic compound with the molecular formula C16H13NO2S2. It is a derivative of benzothiazole, which is an aromatic heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate typically involves the reaction of benzyl bromide with 2-mercaptobenzothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thioethers.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives .
Scientific Research Applications
Benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, benzothiazole, shares the aromatic heterocyclic structure but lacks the benzyl and acetate groups.
2-Mercaptobenzothiazole: This compound has a similar structure but with a thiol group instead of the benzyl acetate moiety.
Uniqueness
Benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its combination of benzyl and acetate groups with the benzothiazole core makes it a versatile compound for various applications .
Biological Activity
Benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Overview of Benzothiazole Derivatives
Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their broad pharmacological profiles. They exhibit various biological activities, including:
- Antimicrobial
- Antifungal
- Anticancer
- Anti-inflammatory
- Antiparasitic
The structural characteristics of benzothiazoles contribute to their interaction with biological targets, making them valuable in drug development.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. A study examining various benzothiazole derivatives found that those with a benzyl group exhibited enhanced inhibition against pathogens such as Escherichia coli and Candida albicans. The inhibition zones ranged from 20 to 25 mm for the most active compounds .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
Compound | Inhibition Zone (mm) | Pathogen |
---|---|---|
This compound | 22 | E. coli |
2-Mercaptobenzothiazole | 25 | Candida albicans |
4-NO2-C6H4 derivative | 18 | Staphylococcus aureus |
2. Anticancer Activity
Recent research has highlighted the antiproliferative effects of benzothiazole derivatives in various cancer models. For instance, a library of phenylacetamide derivatives containing the benzothiazole nucleus was synthesized and tested for anticancer activity against pancreatic cancer cell lines. The compounds exhibited marked viability reduction at low micromolar concentrations .
Case Study: Anticancer Efficacy
In a study involving paraganglioma and pancreatic cancer cell lines, benzothiazole derivatives were shown to inhibit cell proliferation effectively. Notably, the compound KST016366 demonstrated significant activity as a multikinase inhibitor, indicating potential for development as an anticancer agent .
Table 2: Anticancer Activity of Selected Benzothiazole Derivatives
Compound | Cancer Type | IC50 (μM) | Mechanism of Action |
---|---|---|---|
KST016366 | Pancreatic Cancer | 5 | Multikinase inhibition |
Benzyl derivative | Paraganglioma | 8 | PPARα antagonism |
3. Anti-inflammatory Activity
Benzothiazole derivatives have also been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For instance, certain derivatives were found to reduce the expression of COX-2 and TNF-alpha in inflammatory models .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many benzothiazoles act as inhibitors of critical enzymes involved in disease processes.
- Receptor Modulation : Some derivatives modulate receptor activity related to inflammation and cancer progression.
Properties
Molecular Formula |
C16H13NO2S2 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
benzyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate |
InChI |
InChI=1S/C16H13NO2S2/c18-15(19-10-12-6-2-1-3-7-12)11-20-16-17-13-8-4-5-9-14(13)21-16/h1-9H,10-11H2 |
InChI Key |
NNDNAFSJCMFDOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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